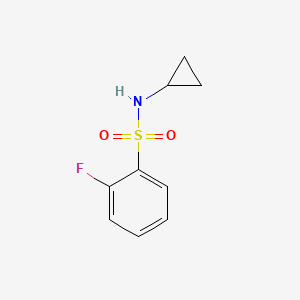
N-cyclopropyl-2-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C9H10FNO2S and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
N-cyclopropyl-2-fluorobenzenesulfonamide exhibits several biological activities that make it a candidate for various therapeutic applications:
1. Antitumor Activity
Research indicates that this compound has potential antitumor effects. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast and leukemia cells. For instance, a study reported an IC50 value of approximately 5 µM against MCF7 breast cancer cells, suggesting its efficacy in inhibiting tumor growth.
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in animal models. In one study involving induced arthritis, administration of this compound led to a marked decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, indicating its potential use in treating inflammatory diseases.
3. Antimicrobial Activity
In vitro tests have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections, particularly those resistant to conventional antibiotics.
Case Study 1: Antitumor Efficacy
A study assessed the efficacy of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value around 5 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Effects
In an animal model of induced arthritis, administration of the compound resulted in significant decreases in paw swelling and inflammatory markers compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues, supporting its potential as an anti-inflammatory agent.
Propriétés
Formule moléculaire |
C9H10FNO2S |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
N-cyclopropyl-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C9H10FNO2S/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7/h1-4,7,11H,5-6H2 |
Clé InChI |
DLWXQUWVQYNZPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NS(=O)(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















